![molecular formula C12H7BrClNO2S B2718289 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene CAS No. 58291-59-1](/img/structure/B2718289.png)

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

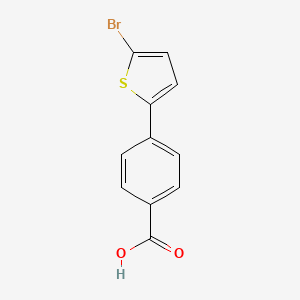

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H7BrClNO2S. It has a molecular weight of 344.61 . It is also known by the synonym 2-Bromo-4-nitrophenyl 4-chlorophenyl sulfide .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene consists of a benzene ring substituted with bromo, chlorophenyl sulfanyl, and nitro groups . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .科学的研究の応用

Polymer Synthesis

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene has been utilized in the synthesis of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials were developed through the conventional two-step thermal polycondensation with different dianhydrides, demonstrating significant potential in optoelectronic applications due to their transparency and colorlessness, alongside superior physical properties (Tapaswi et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene have been synthesized and evaluated as cationic reagents for the determination of anionic surfactants in river water. These reagents, due to their high stability and reactivity with anionic surfactants to form stable ion associates, offer a method for the quantification of pollutants at microgram per liter levels, showcasing their environmental monitoring capabilities (Higuchi et al., 1980).

Material Science

The compound's derivatives have been employed in material science for the synthesis of sulfur-containing aromatic polyimides. These materials exhibit high average refractive indices and small birefringences, alongside good thermal and mechanical stability. Such properties make them suitable for applications requiring high-performance materials with excellent optical characteristics (Tapaswi et al., 2015).

Organic Synthesis

In organic synthesis, 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene and its related compounds have been involved in various reactions, including nucleophilic aromatic substitution by hydrogen. This process, which involves the use of sodium borohydride, has been studied for its efficiency in introducing hydrogen atoms into aromatic rings, providing insights into the mechanisms of such transformations and their potential applications in synthetic chemistry (Gold, Miri, & Robinson, 1980).

Crystal Engineering

Investigations into the crystal engineering aspects of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene derivatives have highlighted their role in developing novel supramolecular structures. These studies explore the impact of substituents on crystal diversity, providing valuable information for designing materials with specific physical and chemical properties (Jacob et al., 2011).

特性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDRMRLWJKFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)